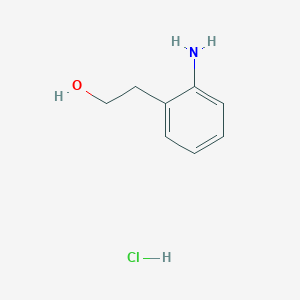
2-(2-Aminophenyl)ethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminophenyl)ethanol hydrochloride, also known as 2-[(2-Aminophenyl)amino]ethanol hydrochloride, is a chemical compound with the CAS Number: 854221-90-2 . It has a molecular weight of 188.66 and its IUPAC name is 2-(2-aminoanilino)ethanol hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(2-Aminophenyl)ethanol hydrochloride is 1S/C8H12N2O.ClH/c9-7-3-1-2-4-8(7)10-5-6-11;/h1-4,10-11H,5-6,9H2;1H . The linear formula is C8H12N2O.ClH .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Aminophenyl)ethanol hydrochloride include a molecular weight of 188.66 . The boiling point is 350.2°C at 760 mmHg .科学的研究の応用
Synthesis Processes : Zhang Wei-xing (2013) explored a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate of cardiovascular drugs, using β-phenylethanol. This process achieved a high yield and purity, indicating its potential for industrial applications (Zhang Wei-xing, 2013).
Anticancer Evaluations : A study by Patravale et al. (2014) described a combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives. These compounds were evaluated for their anticancer activity against various cancer cell lines, with some showing significant potency (Patravale et al., 2014).
Electro-Optical Applications : Jecs et al. (2009) synthesized derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol and studied their electro-optical properties. These compounds showed potential for development in electro-optical active polyurethanes (Jecs et al., 2009).
In Vivo Metabolism Studies : Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. They identified several metabolites, including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol. This study provides insights into the metabolic pathways of related compounds (Kanamori et al., 2002).
Safety and Hazards
特性
IUPAC Name |
2-(2-aminophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4,10H,5-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGZTAPGOZQZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2475597.png)
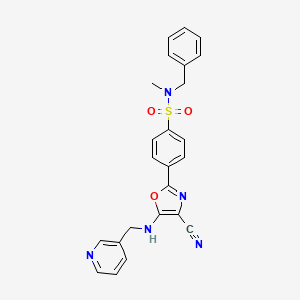
![Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2475600.png)
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)
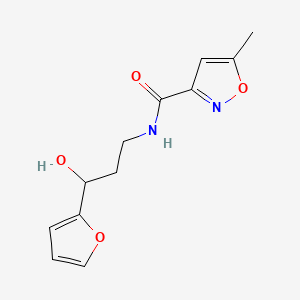

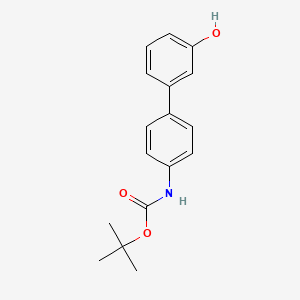
![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)

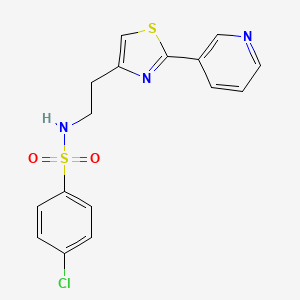
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)
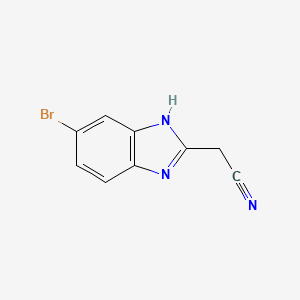
![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)